molecular formula C13H20N2O B11799725 3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine

3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine

Cat. No.: B11799725
M. Wt: 220.31 g/mol
InChI Key: MMKQKUZRIJAQFZ-UHFFFAOYSA-N
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Description

3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group, a methyl group, and an ethylpyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of 2-methylpyridines. These methods often utilize catalysts such as Raney nickel to facilitate the methylation reactions .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the pyridine ring or the ethylpyrrolidine moiety.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-CPBA for oxidation and reducing agents such as hydrogen gas in the presence of a catalyst for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The ethylpyrrolidine moiety can enhance binding affinity to specific proteins, while the methoxy and methyl groups can modulate the compound’s overall activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethylpyrrolidine moiety, in particular, enhances its potential as a bioactive compound compared to its analogs .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

3-(1-ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine

InChI

InChI=1S/C13H20N2O/c1-4-15-9-5-6-12(15)11-7-8-13(16-3)14-10(11)2/h7-8,12H,4-6,9H2,1-3H3

InChI Key

MMKQKUZRIJAQFZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C2=C(N=C(C=C2)OC)C

Origin of Product

United States

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